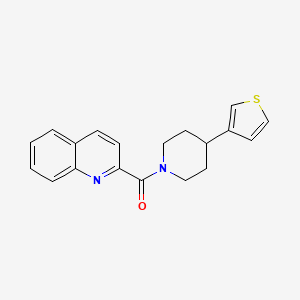

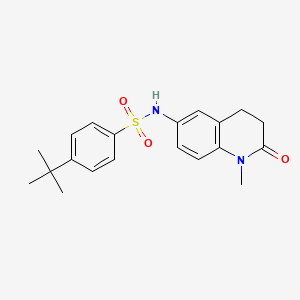

Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a complex organic compound that features a quinoline moiety, a thiophene moiety, and a piperidine moiety . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . Thiophene is a five-membered aromatic ring with one sulfur atom. Piperidine is a six-membered ring with one nitrogen atom. The compound is likely to be a part of a larger class of compounds that have potential applications in various fields due to the presence of these functional groups .

Synthesis Analysis

The synthesis of such compounds often involves catalyst-free methods that utilize easily accessible starting materials . For instance, a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates . Another method involves the use of visible light to mediate the synthesis of quinolin-2 (1H)-ones from quinoline N-oxides .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a quinoline ring, a thiophene ring, and a piperidine ring . The exact structure would depend on the specific substitutions on these rings.Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve the functional groups present in the molecule. For instance, the quinoline moiety could undergo reactions typical of aromatic compounds, such as electrophilic substitution . The piperidine moiety could participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, its solubility would depend on the polarity of its functional groups. Its stability could be influenced by the presence of the aromatic rings .作用機序

Target of Action

Quinoline derivatives have been used in various fields due to their versatility . They are associated with bioassay and cell interactions .

Mode of Action

Quinoline derivatives are known to interact with cells in a variety of ways . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical pathways it affects.

Biochemical Pathways

Quinoline derivatives have been found to be versatile in many significant fields due to their distinctive battle associated with the bioassay and cell interactions .

Result of Action

Quinoline derivatives have been found to interact with cells in a variety of ways .

実験室実験の利点と制限

One of the major advantages of Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is its potent inhibitory activity against acetylcholinesterase, which makes it a promising candidate for the treatment of Alzheimer's disease. However, the compound has limited solubility in water, which can pose challenges in its formulation and delivery.

将来の方向性

There are several future directions for the research on Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone. One potential area of focus is the development of new formulations of the compound that improve its solubility and bioavailability. Another area of interest is the exploration of this compound's potential applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the compound's mechanism of action and its impact on various biochemical pathways in the brain.

合成法

The synthesis of Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone involves the reaction of 2-chloroquinoline with 4-(thiophen-3-yl)piperidin-1-amine in the presence of a base, followed by the addition of methanone. The reaction yields this compound as a white solid, which is then purified by recrystallization.

科学的研究の応用

Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that the compound exhibits anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

Safety and Hazards

特性

IUPAC Name |

quinolin-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c22-19(18-6-5-15-3-1-2-4-17(15)20-18)21-10-7-14(8-11-21)16-9-12-23-13-16/h1-6,9,12-14H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHCKIWCSOVZEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2901140.png)

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2901145.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2901147.png)

![4-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2901150.png)

![2-benzylsulfanyl-N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2901151.png)

![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethan-1-one](/img/structure/B2901152.png)